Methyl 3-((2-nitrophenyl)amino)propanoate
Overview
Description
Methyl 3-((2-nitrophenyl)amino)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of propanoic acid, where the amino group is substituted with a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((2-nitrophenyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with 2-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-nitrophenyl)amino)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 3-((2-aminophenyl)amino)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-((2-nitrophenyl)amino)propanoic acid and methanol.
Scientific Research Applications
Methyl 3-((2-nitrophenyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-((2-nitrophenyl)amino)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-nitrophenyl)amino)propanoate
- Methyl 3-((2-aminophenyl)amino)propanoate
- Methyl 3-((2-nitrophenyl)amino)butanoate
Uniqueness
Methyl 3-((2-nitrophenyl)amino)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-(2-nitroanilino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-7-11-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWUSMSFPYYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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